molecular formula C22H23NO4 B2912864 (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid CAS No. 2227864-52-8

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid

Cat. No.: B2912864
CAS No.: 2227864-52-8
M. Wt: 365.429
InChI Key: BIBUVYMHHDCLQD-VLIAUNLRSA-N
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Description

(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely employed in peptide synthesis to protect amine functionalities during solid-phase synthesis . The compound’s stereochemistry (2S,5R) and the 5-methyl substituent on the piperidine ring influence its conformational flexibility, solubility, and interactions in biological systems. Piperidine scaffolds are prevalent in pharmaceuticals due to their ability to mimic peptide bonds and modulate bioavailability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBUVYMHHDCLQD-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-piperidine-2-carboxylic acid (CAS: 2227864-52-8) is a synthetic organic molecule notable for its structural complexity and biological activity. This compound is characterized by a piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) group, which plays a significant role in peptide synthesis and medicinal chemistry. The unique stereochemistry at the second and fifth positions of the piperidine ring contributes to its interactions with biological targets, making it a subject of interest in various research domains.

Structural Formula

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.43 g/mol
  • IUPAC Name : (2S,5R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid
  • SMILES Notation : C[C@@H]1CCC@@HN(C(=O)OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)C1

Chemical Characteristics

PropertyValue
Purity95.00%
StabilityStable under normal conditions
SolubilitySoluble in organic solvents

The biological activity of this compound primarily arises from its ability to interact with various biological receptors and enzymes. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions that lead to biologically active peptides.

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Medicinal Chemistry : It is utilized in the development of peptide-based pharmaceuticals, particularly as a building block in synthesizing biologically active compounds.
  • Biochemical Research : The compound aids in studying enzyme mechanisms and protein interactions, enhancing our understanding of various biochemical pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzyme Interaction Studies :
    • Research has demonstrated that this compound exhibits significant binding affinities with specific enzymes, which could lead to the development of novel therapeutic agents targeting these enzymes.
  • Peptide Synthesis :
    • The compound is extensively used in solid-phase peptide synthesis (SPPS), where it functions as a protecting group for amino acids, facilitating the sequential addition of amino acids to form peptides with desired biological functions.
  • Neurological Studies :
    • Preliminary studies suggest that this compound may influence pathways related to neurological functions, warranting further investigation into its potential neuropharmacological effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acidHydroxypiperidine instead of methylpiperidineDifferent reactivity due to hydroxyl group
(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidine-2-carboxylic acidPyrrolidine ring structureAltered pharmacokinetic profile

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected heterocycles:

Compound Name Molecular Formula Molecular Weight Ring Type Substituents Stereochemistry Key Features/Applications References
(2S,5R)-1-(Fmoc)-5-methyl-piperidine-2-carboxylic acid C₂₂H₂₃NO₄ 373.43 g/mol Piperidine 5-methyl 2S,5R Peptide synthesis; chiral intermediates
(2S,5S)-1-(Fmoc)-5-(3-bromophenyl)-pyrrolidine-2-carboxylic acid C₂₆H₂₁BrN₂O₄ 529.36 g/mol Pyrrolidine 5-(3-bromophenyl) 2S,5S Enhanced hydrophobicity; halogen interactions
(2R,5S)-Fmoc-5-phenyl-pyrrolidine-2-carboxylic acid C₂₉H₂₇NO₄ 413.47 g/mol Pyrrolidine 5-phenyl 2R,5S Aromatic stacking; rigid conformation
(S)-1-(Fmoc)-5-oxo-pyrrolidine-2-carboxylic acid C₂₀H₁₇NO₅ 351.35 g/mol Pyrrolidine 5-oxo S-configuration at C2 Increased polarity; ketone-mediated H-bonding
2-[4-(Fmoc)-piperazin-1-yl]acetic acid C₂₂H₂₄N₂O₄ 380.44 g/mol Piperazine Acetic acid side chain N/A Dual nitrogen centers; basicity modulation
(2R)-1-{5-[(Fmoc-amino)methyl]furan-2-carbonyl}-piperidine-2-carboxylic acid C₂₇H₂₆N₂O₆ 474.50 g/mol Piperidine Furan-2-carbonyl substituent 2R Heteroaromatic interactions; extended conjugation

Stereochemical and Functional Group Analysis

  • Piperidine vs. Pyrrolidine Rings :
    Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered), which is more rigid. For example, the target compound’s piperidine ring may adopt multiple chair conformations, enhancing its adaptability in binding pockets, whereas pyrrolidine derivatives (e.g., ) exhibit restricted rotation, favoring specific interactions.

  • Bromophenyl () and phenyl () substituents introduce aromaticity and hydrophobicity, favoring π-π stacking and membrane permeability. The 5-oxo group in enhances polarity, making it suitable for aqueous-phase reactions or hydrogen-bonding interactions.
  • Stereochemistry :
    The (2S,5R) configuration of the target compound contrasts with (2S,5S) in and (2R,5S) in . These differences critically impact enantioselectivity in chiral environments, such as enzyme-active sites or asymmetric synthesis.

Research Findings and Trends

  • Synthetic Utility :
    Fmoc-protected compounds are pivotal in automated peptide synthesis, with piperidine and pyrrolidine derivatives enabling diverse secondary structures .

  • Biological Activity :
    Substituted pyrrolidines (e.g., ) show promise in anticancer and antimicrobial agents due to halogen or aromatic groups enhancing target affinity .

  • Crystallography and Conformational Studies : Tools like SHELXL and enantiomorph-polarity parameters are critical for resolving stereochemical complexities in these compounds.

Q & A

Q. What are the recommended synthetic routes for preparing (2S,5R)-1-Fmoc-5-methyl-piperidine-2-carboxylic acid?

The synthesis typically involves Fmoc-protection of the piperidine nitrogen. Key steps include:

  • Protection Strategy : Use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (succinimidyl ester) under basic conditions (e.g., NaHCO₃ or DIEA in DMF) to protect the amine group .
  • Coupling Reagents : Carbodiimides (e.g., DCC or EDC) with HOBt as activators for subsequent peptide bond formation .
  • Chiral Integrity : Maintain low temperatures (0–4°C) during coupling to minimize racemization, especially critical for preserving the (2S,5R) stereochemistry .

Q. How is the purity and structural integrity validated post-synthesis?

  • Analytical Techniques :
    • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95% target peak area) .
    • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial substituents on the piperidine ring) .
    • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z 383.4 for C₂₁H₂₁NO₆) .

Advanced Research Questions

Q. What strategies mitigate racemization during incorporation into peptide chains?

  • Reaction Conditions : Use of non-polar solvents (e.g., DCM) and low temperatures (0–4°C) to slow base-catalyzed racemization .
  • Coupling Agents : Opt for HATU or PyBOP over carbodiimides, as they reduce side reactions and enhance coupling efficiency .
  • Real-Time Monitoring : Employ FT-IR or inline UV spectroscopy to detect completion of coupling steps and minimize overactivation .

Q. How does the stereochemistry at C2 and C5 influence reactivity in solid-phase synthesis?

  • Conformational Effects : The (2S,5R) configuration imposes a chair conformation with the 5-methyl group equatorial, reducing steric hindrance during resin loading. X-ray crystallography data (e.g., disorder parameters in related Fmoc-protected compounds) supports this analysis .
  • Steric Accessibility : The axial Fmoc group at C1 may hinder coupling at the C2 carboxylic acid unless optimized spatial alignment is achieved .

Q. How should researchers address conflicting data on stability under basic conditions?

  • Contradictions : Safety data sheets note stability under normal conditions but lack decomposition kinetics . Independent studies report partial Fmoc cleavage at pH > 9.5 .
  • Methodological Resolution :
    • Stability Assays : Conduct accelerated degradation studies (pH 7–12, 25–40°C) with HPLC monitoring to quantify decomposition products .
    • Alternative Protecting Groups : For high-pH applications, compare with Boc- or Alloc-protected analogs to assess compatibility .

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